molecular formula C37H44N5O5P B13723718 N-Trityl-morpholino-U-5'-O-phosphoramidite

N-Trityl-morpholino-U-5'-O-phosphoramidite

Cat. No.: B13723718
M. Wt: 669.7 g/mol
InChI Key: HFLNTKUEIHDAOU-WBTZQQFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-morpholino-U-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process begins with the preparation of Fmoc-protected active morpholino monomers using chlorophosphoramidate chemistry. This is followed by coupling these monomers on a solid support in the presence of suitable coupling agents like ETT and iodine . Another method involves the H-phosphonate approach, which uses phosphonium-type condensing reagents to significantly reduce coupling times .

Industrial Production Methods

Industrial production of N-Trityl-morpholino-U-5’-O-phosphoramidite typically involves automated synthesizers. These machines facilitate the large-scale synthesis of the compound by repeating the condensation of the 5’-N,N-dimethylaminochlorophosphoramidate group of monomers with the amino group at the 3’-end of oligomers .

Chemical Reactions Analysis

Types of Reactions

N-Trityl-morpholino-U-5’-O-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation and various coupling agents like ETT for substitution reactions .

Major Products Formed

The major products formed from these reactions are phosphorothioate oligonucleotides, which are used in antisense therapies .

Scientific Research Applications

N-Trityl-morpholino-U-5’-O-phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Trityl-morpholino-U-5’-O-phosphoramidite is unique due to its specific structure, which allows for high binding affinity to target mRNA and low toxicity. This makes it particularly effective in antisense therapies .

Properties

Molecular Formula

C37H44N5O5P

Molecular Weight

669.7 g/mol

IUPAC Name

3-[[(2S,6R)-6-(2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C37H44N5O5P/c1-28(2)42(29(3)4)48(45-24-14-22-38)46-27-33-25-40(26-35(47-33)41-23-21-34(43)39-36(41)44)37(30-15-8-5-9-16-30,31-17-10-6-11-18-31)32-19-12-7-13-20-32/h5-13,15-21,23,28-29,33,35H,14,24-27H2,1-4H3,(H,39,43,44)/t33-,35+,48?/m0/s1

InChI Key

HFLNTKUEIHDAOU-WBTZQQFLSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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